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Compound of Interest

Methyl 3-(aminomethyl)benzoate
Compound Name:
Hydrochloride

Cat. No. 8093360

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-(aminomethyl)benzoate hydrochloride (CAS No: 17841-68-8). Due to the limited
availability of public experimental spectra for this specific compound, this document presents a
combination of predicted data based on established spectroscopic principles and data from
structurally similar compounds. It also includes detailed experimental protocols for acquiring
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which
are crucial for the structural elucidation and quality control of this compound in research and
drug development settings.

Compound Information
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Property Value
Chemical Name Methyl 3-(aminomethyl)benzoate hydrochloride
CAS Number 17841-68-8
Molecular Formula CoH12CINO:2
Molecular Weight 201.65 g/mol
Structure

o

Cl—H
H N “H

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for Methyl 3-
(aminomethyl)benzoate hydrochloride.

'H NMR (Proton Nuclear Magnetic Resonance) Data
(Predicted)

Solvent: DMSO-ds, Frequency: 400 MHz
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Chemical Shift (3)

Multiplicity Integration Assignment

ppm

~8.30 br s 3H -NHs+

~8.10 S 1H Ar-H

~7.95 d 1H Ar-H

~7.80 d 1H Ar-H

~7.60 t 1H Ar-H

~4.15 S 2H -CH2-

~3.90 S 3H -OCHs

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
The broad singlet for the amine protons is due to proton exchange and quadrupole broadening.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
(Predicted)

Solvent: DMSO-de, Frequency: 100 MHz

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Assignment
~165.5 C=0 (ester)
~138.0 Ar-C

~133.0 Ar-C

~131.0 Ar-CH

~130.0 Ar-CH

~129.5 Ar-CH

~128.5 Ar-CH

~52.5 -OCHs

~42.0 -CH2-

IR (Infrared) Spectroscopy Data (Typical)

Wavenumber (cm~?) Intensity Assignment

3000-2800 Strong, broad N-H stretch (ammonium salt)
~3050 Medium C-H stretch (aromatic)
~2950 Medium C-H stretch (aliphatic)
~1720 Strong C=0 stretch (ester)

~1600, ~1480 Medium C=C stretch (aromatic ring)
~1250 Strong C-O stretch (ester)

Mass Spectrometry (MS) Data (Predicted)

lonization Mode: Electrospray lonization (ESI+)
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m/z (Mass-to-Charge Ratio) Interpretation

166.08 [M+H]* (protonated free base)
135.06 [M+H - OCHs]*

107.05 [M+H - COOCHs]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural confirmation.
Methodology:
e Sample Preparation:
o Weigh approximately 5-10 mg of Methyl 3-(aminomethyl)benzoate hydrochloride.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds or D20).

o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (Example for a 400 MHz Spectrometer):

o 'HNMR:

Spectral Width: -2 to 12 ppm

Pulse Angle: 30°

Number of Scans: 16

Relaxation Delay: 1.0 s

o 13C NMR:

= Spectral Width: -10 to 220 ppm
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» Pulse Program: Proton-decoupled

= Number of Scans: 1024

» Relaxation Delay: 2.0 s

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase correct the spectrum.

[e]

Calibrate the chemical shift scale using the residual solvent peak as a reference.

o

Integrate the peaks in the *H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Place a small amount of the solid Methyl 3-(aminomethyl)benzoate hydrochloride
sample directly onto the ATR crystal.

o Data Acquisition:

o

Apply pressure to ensure good contact between the sample and the crystal.

[¢]

Collect a background spectrum of the empty ATR crystal.

o

Collect the sample spectrum over a range of 4000-400 cm~1.

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing:
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o The software automatically subtracts the background spectrum from the sample spectrum.

o ldentify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile/water.

 Instrument Parameters (Example for ESI-MS):

(¢]

lonization Mode: Positive ion mode (ESI+).

[¢]

Capillary Voltage: 3-4 kV.

[¢]

Nebulizing Gas (N2): Flow rate appropriate for stable spray.

[e]

Drying Gas (N2): Temperature and flow rate optimized for desolvation.

o

Mass Range: m/z 50-500.
o Data Analysis:
o Identify the molecular ion peak ([M+H]* for the free base).

o Analyze the fragmentation pattern to aid in structural confirmation.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of Methyl 3-(aminomethyl)benzoate hydrochloride.
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Caption: Workflow for the spectroscopic analysis of Methyl 3-(aminomethyl)benzoate
hydrochloride.

To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 3-
(aminomethyl)benzoate Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online

PDF]. Available at: [https://www.benchchem.com/product/b093360#spectroscopic-data-nmr-
ir-mass-spec-of-methyl-3-aminomethyl-benzoate-hydrochloride]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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